molecular formula C13H8ClN3O2 B13674075 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13674075
M. Wt: 273.67 g/mol
InChI Key: RPRRDNDCAQDDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a chemical compound of significant interest in scientific research, particularly for applications in materials science and medicinal chemistry. This derivative belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold known for its diverse biological and physicochemical properties . In the field of corrosion science, closely related structural analogs, such as 2-(3-nitrophenyl)imidazo[1,2-a]pyridine (NIP), have demonstrated exceptional performance as mixed-type corrosion inhibitors for steel in acidic environments, achieving protection efficiencies over 91% by forming a protective film on metal surfaces . The presence of heteroatoms and a conjugated system in its structure allows for strong adsorption onto metallic surfaces, making it a valuable candidate for developing advanced anti-corrosion formulations . In pharmaceutical research, the imidazo[1,2-a]pyridine core is a key pharmacophore found in several therapeutic agents . Nitro-substituted derivatives similar to this compound have shown potent antitrypanosomatid and antileishmanial activities, acting as prodrugs that are bioactivated by parasitic type 1 nitroreductases (NTR1) . This mechanism is akin to that of the antiprotozoal drug fexinidazole, highlighting the potential of such compounds in the development of new treatments for neglected tropical diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

8-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClN3O2/c14-11-5-2-6-16-8-12(15-13(11)16)9-3-1-4-10(7-9)17(18)19/h1-8H

InChI Key

RPRRDNDCAQDDCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions starting from substituted 2-aminopyridines and 3-nitrobenzaldehyde or phenacyl bromide derivatives. The key step is the formation of the imidazo[1,2-a]pyridine core via cyclocondensation or cyclization reactions catalyzed by bases or acids under controlled heating.

Specific Synthetic Routes

Step Reactants Conditions Catalyst Yield (%) Reference
1 2-Aminopyridine + 3-nitrobenzaldehyde Heating in ethanol or acetic acid Acid catalyst or base Moderate to good
2 2-Aminopyridine + 3-nitrophenacyl bromide Room temperature, aqueous ethanol (1:1 v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 72–79 (for nitro-substituted)
3 2-Aminopyridine derivatives + α-haloketones (e.g., chloroacetone) Basic conditions (Na₂CO₃), 80–120°C None or base Variable
4 Halogenation of imidazo[1,2-a]pyridine core Using N-chlorosuccinimide (NCS) or POCl₃ None High selectivity for 8-position

Two-Component Cyclization Using DBU Catalyst

A robust and green synthetic method involves the two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides in the presence of DBU as a catalyst and aqueous ethanol as solvent at room temperature. This method yields 2-arylimidazo[1,2-a]pyridines with electron-withdrawing groups like nitro in 72–79% yield, demonstrating good tolerance to functional groups.

Reaction Mechanism Highlights:

  • Formation of a pyridinium salt intermediate via nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on phenacyl bromide.
  • DBU abstracts a proton from the amine group forming an imine intermediate.
  • Intramolecular cyclization followed by elimination of H₂O and HBr yields the imidazo[1,2-a]pyridine product.
  • DBU is regenerated, making the process catalytic and efficient.

Alternative Synthetic Approaches

  • Cyclocondensation with α-haloketones: 2-Aminopyridine reacts with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core, followed by electrophilic aromatic substitution to introduce the 3-nitrophenyl group.
  • Suzuki or Ullmann-type coupling reactions: These are used to introduce the 3-nitrophenyl substituent onto the imidazo[1,2-a]pyridine scaffold after core formation.
  • Halogenation: Chlorination at the 8-position is achieved using N-chlorosuccinimide or phosphorus oxychloride, ensuring selective substitution.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Acetic acid, Aqueous ethanol (1:1 v/v) Aqueous ethanol is a green solvent choice
Temperature Room temperature to 120°C Room temperature sufficient with DBU; higher temps needed for other routes
Catalyst DBU, Acid catalysts, Bases (Na₂CO₃) DBU enables mild, efficient cyclization at room temperature
Reaction Time 1–24 hours DBU method typically 1–6 hours
Yield 65–94% Electron-withdrawing groups like nitro give slightly lower yields (~72–79%)

Chemical Reactions and Functional Group Transformations

Oxidation

  • The nitrophenyl group can be further oxidized under strong oxidative conditions using potassium permanganate or chromium trioxide in acidic media, potentially yielding dinitrophenyl derivatives.

Reduction

  • The nitro group can be reduced to an amino group using hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid, forming 2-(3-aminophenyl)imidazo[1,2-a]pyridine derivatives.

Substitution

  • The chlorine atom at the 8th position can be substituted by nucleophiles such as sodium methoxide in polar aprotic solvents to generate 8-substituted derivatives, enabling further functionalization.

Summary Table of Preparation Methods

Method Reactants Catalyst Solvent Temp. Yield (%) Notes
Cyclization of 2-aminopyridine + 3-nitrobenzaldehyde 2-Aminopyridine, 3-nitrobenzaldehyde Acid/Base Ethanol/Acetic acid 80–120°C Moderate to good Traditional method
DBU-catalyzed two-component cyclization 2-Aminopyridine, 3-nitrophenacyl bromide DBU Aqueous ethanol (1:1) Room temp 72–79 Green chemistry, mild conditions
Halogenation of imidazo[1,2-a]pyridine core Imidazo[1,2-a]pyridine derivatives NCS, POCl₃ Various Mild heating High selectivity For 8-chloro substitution
Suzuki/Ullmann coupling Preformed imidazo[1,2-a]pyridine + aryl halide Pd catalyst, Cu catalyst DMF, ethanol 80–120°C Variable For aryl group introduction

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of 2-(3-aminophenyl)imidazo[1,2-a]pyridine.

    Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. The presence of the nitrophenyl group is crucial for its binding affinity and specificity towards these targets. Additionally, the chlorine atom may enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Solubility Properties

  • Chlorine at position 8 further withdraws electrons, contrasting with methyl’s electron-donating effect in analogs .
  • Aqueous Solubility : Derivatives with sulfonylmethyl or carboxylate groups (e.g., ) exhibit improved solubility due to polar functional groups. The target compound’s nitro and chloro substituents likely reduce solubility, necessitating formulation adjustments for bioavailability .

Data Table: Key Comparisons

Compound Name Substituents AChE IC₅₀ (µM) BChE IC₅₀ (µM) Solubility (LogP) Notable Features
8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 8-Cl, 2-(3-NO₂Ph) N/A N/A ~3.5 (estimated) High electrophilicity, low solubility
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 8-CH₃, 2-(3-NO₂Ph) N/A N/A ~3.0 Improved lipophilicity
Compound 2h 2-Biphenyl, R4-CH₃ 79 >2000 4.2 Strong AChE inhibition
Compound 2j 2-(3,4-Cl₂Ph), R4-unsubstituted >2000 65 4.8 Selective BChE inhibition
Ethyl 8-Me-2-(CF₃)imidazo[1,2-a]pyridine-3-carboxylate 8-CH₃, 2-CF₃, 3-COOEt N/A N/A 3.6 Enhanced metabolic stability

Research Findings and Implications

  • Anticholinesterase Activity : While biphenyl derivatives (e.g., 2h) excel in AChE inhibition, the target compound’s nitro group may redirect selectivity toward other targets, such as nitric oxide synthase or antimicrobial enzymes .
  • Solubility Challenges : The nitro and chloro groups necessitate prodrug strategies or salt formation to improve bioavailability, as seen in sulfonylmethyl analogs ().
  • Synthetic Flexibility : Position 8’s chlorine allows for further functionalization via cross-coupling reactions, a route less feasible in methyl-substituted analogs .

Q & A

Q. What are the common synthetic routes for 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine?

Synthesis typically involves multi-step reactions starting from 2-aminopyridine derivatives. Key steps include:

  • Cyclocondensation : Reacting 2-aminopyridine with α-haloketones (e.g., chloroacetone) under basic conditions (e.g., Na₂CO₃) to form the imidazo[1,2-a]pyridine core .
  • Electrophilic substitution : Introducing the 3-nitrophenyl group via Suzuki coupling or Ullmann-type reactions using aryl halides .
  • Halogenation : Chlorination at the 8-position using N-chlorosuccinimide (NCS) or POCl₃ . Yield optimization requires controlled temperature (80–120°C) and solvent selection (e.g., DMF or ethanol) .

Q. Which structural features of this compound influence its biological activity?

Critical structural elements include:

  • 8-Chloro substituent : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
  • 3-Nitrophenyl group : Contributes to π-π stacking interactions with aromatic residues in target proteins .
  • Imidazo[1,2-a]pyridine core : Provides a planar structure for intercalation or enzyme inhibition . Comparative studies show that replacing the nitro group with methyl or methoxy reduces activity by 50–70%, highlighting its importance .

Q. What biological activities are reported for imidazo[1,2-a]pyridine derivatives like this compound?

Imidazo[1,2-a]pyridines exhibit:

  • Antimicrobial activity : MIC values ≤5 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Kinase inhibition : IC₅₀ < 100 nM for JAK2 and CDK2, linked to anticancer potential .
  • Antiparasitic effects : 70–90% inhibition of Plasmodium falciparum growth at 10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR strategies include:

  • Substitution at position 6 : Trifluoromethyl groups improve metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .
  • Modifying the nitro group : Reducing it to an amine (-NH₂) enhances solubility but may reduce target affinity .
  • Core hybridization : Fusing with pyrimidine or pyrazine rings alters selectivity (e.g., 10-fold increase in JAK3 inhibition) . Example SAR Table :
ModificationActivity ChangeReference
6-CF₃ addition+30% kinase inhibition
3-NO₂ → 3-NH₂-50% antimicrobial

Q. How to resolve contradictions in biological assay data for this compound?

Contradictions (e.g., varying IC₅₀ values across studies) can be addressed by:

  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
  • Structural analogs : Test derivatives to isolate the impact of specific substituents (e.g., chlorine vs. bromine) .
  • Crystallography : Resolve binding modes to explain discrepancies (e.g., nitro group orientation in ATP-binding pockets) .

Q. What computational methods predict the biological targets of this compound?

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 8HZ) .
  • QSAR models : Train on imidazo[1,2-a]pyridine datasets to predict IC₅₀ values for novel targets .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., >20 ns simulations in GROMACS) .

Q. How to optimize reaction yields in the synthesis of this compound?

Key parameters:

  • Catalyst screening : Pd(OAc)₂/XPhos increases Suzuki coupling yields from 45% to 85% .
  • Solvent-free conditions : Improve atom economy (e.g., 95% yield for cyclocondensation vs. 70% in DMF) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 30 mins for halogenation steps .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR : Assign peaks using ¹H/¹³C DEPT-Q and HSQC (e.g., δ 8.29 ppm for H-5 in CDCl₃) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ 253.0851 for C₁₄H₁₁N₃O₂) .
  • X-ray crystallography : Resolve nitro group orientation (e.g., dihedral angle = 15° with pyridine ring) .

Q. How do functional groups like trifluoromethyl or nitro impact solubility and bioavailability?

  • Trifluoromethyl (-CF₃) : Increases lipophilicity (logP +0.5) but reduces aqueous solubility (from 1.2 mg/mL to 0.3 mg/mL) .
  • Nitro (-NO₂) : Enhances membrane permeability (Papp > 10⁻⁶ cm/s in Caco-2 assays) but may require metabolic activation .
  • Carboxylic acid derivatives : Improve solubility (e.g., 8.5 mg/mL at pH 7.4) via salt formation .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Prodrug design : Mask nitro groups with acetyl or PEG moieties to enhance oral bioavailability (F% from 15% to 60%) .
  • Nanoparticle encapsulation : Use PLGA carriers to increase plasma half-life from 2 hrs to 8 hrs .
  • Metabolic blocking : Introduce deuterium at labile positions to reduce CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.